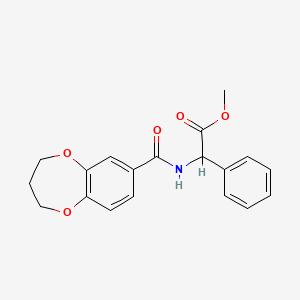![molecular formula C10H10F3NO3S B7572474 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol, also known as TFMPA, is a chemical compound with potential applications in scientific research. It is a member of the azetidine family of compounds, which are characterized by a four-membered ring structure containing one nitrogen atom. TFMPA has been studied for its potential as a tool compound in various research fields due to its unique properties.
作用機序
The mechanism of action of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol involves its interaction with glutamate receptors, specifically the AMPA receptor subtype. This compound acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and inhibiting its activity. This mechanism of action has been studied extensively in neuroscience research, where this compound has been used to study the role of AMPA receptors in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various research studies. In neuroscience research, this compound has been shown to inhibit the activity of AMPA receptors, leading to a decrease in synaptic transmission. In pharmacology research, this compound has been shown to have potential therapeutic effects for various diseases, including cancer and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the AMPA receptor subtype. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the complex synthesis process of this compound requires specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for research on 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol, including its potential therapeutic applications for various diseases. This compound has shown promise as a therapeutic agent for cancer and Alzheimer's disease, and further research is needed to fully understand its potential in these areas. Additionally, this compound may have applications in other research fields, such as chemistry and materials science, where its unique properties can be utilized for the synthesis of other compounds. Overall, this compound is a promising tool compound with potential applications in various scientific research fields.
合成法
The synthesis of 1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol involves several steps, including the reaction of 4-(trifluoromethylsulfonyl)phenylhydrazine with ethyl 3-oxobutanoate to form the intermediate product. This intermediate is then cyclized using sodium hydride in DMF to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and chemistry. In neuroscience, this compound has been used as a tool compound to study the function of glutamate receptors. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In chemistry, this compound has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)18(16,17)9-3-1-7(2-4-9)14-5-8(15)6-14/h1-4,8,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHOBYPZLZGOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)